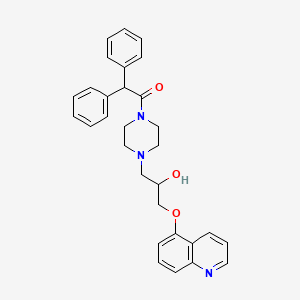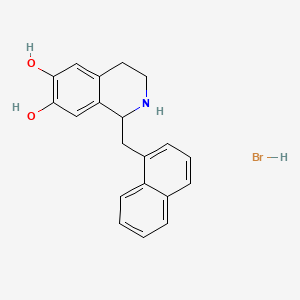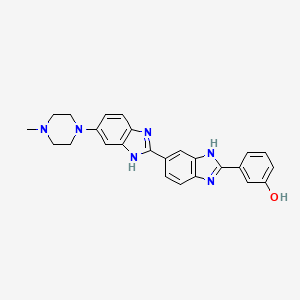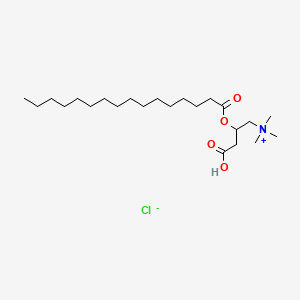
パルミトイル-DL-カルニチン塩化物
概要
説明
Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine with both intracellular and extracellular roles . Within the cell, it is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production . It has been shown to inhibit the growth of cancer cells in rats and mice by increasing the concentration of diacylglycerol in the cell membrane .
Molecular Structure Analysis
The molecular formula of Palmitoyl-DL-carnitine chloride is C23H46ClNO4 . It’s a long-chain acylcarnitine, which means it’s a derivative of carnitine attached to a fatty acid (palmitate in this case) via an ester bond .Chemical Reactions Analysis
Palmitoyl-DL-carnitine chloride is a molecule in a family of ester derivatives of carnitine that are utilized in the TCA cycle to generate energy . It’s involved in the metabolism of long-chain fatty acids, a process that can disrupt cell membranes .Physical And Chemical Properties Analysis
Palmitoyl-DL-carnitine chloride is a crystalline solid . It’s soluble in DMF, DMSO, and Ethanol . The molecular weight is 436.07 g/mol .科学的研究の応用
心筋エネルギー代謝の調節
パルミトイル-DL-カルニチン塩化物は、心臓における高エネルギーリン酸と遊離脂肪酸の心筋レベルを変化させることが知られています。 この調節は、特にストレスや病気の条件下で、心臓機能に関連する研究において非常に重要になる可能性があります .
赤血球コロニー形成の強化
この化合物は、培養における赤血球コロニー形成を増加させることが示されており、造血と関連する血液疾患の研究にとって重要となる可能性があります .
細胞表面電荷の変化
パルミトイル-DL-カルニチン塩化物は、赤血球と心筋細胞の表面の負電荷を減少させます。 この特性は、細胞膜のダイナミクスと相互作用を調べる研究に利用できます .
インビトロがんモデル研究
これは、前立腺がんのインビトロモデルを使用して、炎症性サイトカインとカルシウム(Ca2+)流入に対する効果を研究するために使用されてきました。 このアプリケーションは、特にがん研究と腫瘍進行に関与する細胞メカニズムの理解に関連しています .
プロテインキナーゼC阻害
プロテインキナーゼC(PKC)阻害剤として、パルミトイル-DL-カルニチン塩化物は、さまざまな細胞プロセスと潜在的な治療標的を理解する上で基本的なシグナル伝達経路研究において役割を果たしています .
腫瘍新生血管のターゲティング
この化合物は、腫瘍新生血管をターゲティングするためにナノリポソームにカチオン性表面電荷を提供し、抗がん剤の効力を高めます。 このアプリケーションは、標的型がん治療の開発にとって非常に重要です .
In Vivo
In vivo studies have been conducted to investigate the effects of Palmitoyl-DL-carnitine chloride on physical performance, fat burning, and brain function. Studies have found that Palmitoyl-DL-carnitine chloride can improve physical performance, increase fat burning, and improve cognitive function. It has also been found to have beneficial effects on the cardiovascular system, including reducing cholesterol and triglyceride levels.
In Vitro
In vitro studies have been conducted to investigate the effects of Palmitoyl-DL-carnitine chloride on cell signaling, energy metabolism, and gene expression. Studies have found that Palmitoyl-DL-carnitine chloride can modulate cell signaling pathways, increase energy production, and regulate gene expression. It has also been found to have beneficial effects on cell proliferation and differentiation.
作用機序
Target of Action
Palmitoyl-DL-carnitine chloride primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Palmitoyl-DL-carnitine chloride acts as a PKC inhibitor . It interacts with PKC, inhibiting its function and thereby affecting various cellular processes that PKC regulates . Additionally, it provides a cationic surface charge to nanoliposomes for targeting tumor neovasculature .
Biochemical Pathways
As a long-chain acylcarnitine, Palmitoyl-DL-carnitine chloride is a well-known intermediate in mitochondrial fatty acid oxidation . It plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .
Pharmacokinetics
It is known that the compound can be transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production .
Result of Action
Palmitoyl-DL-carnitine chloride modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . It is also reported to affect currents and inhibit endothelium-dependent relaxation induced by acetylcholine and substance P in a dose-dependent manner by suppressing the intracellular calcium signal transduction in endothelial cells .
Action Environment
The action of Palmitoyl-DL-carnitine chloride can be influenced by the environment. For instance, cancer cells and neovasculature are negatively charged compared to healthy cells. This property allows Palmitoyl-DL-carnitine chloride, which provides a cationic surface charge to nanoliposomes, to target tumor neovasculature more effectively .
生物活性
Palmitoyl-DL-carnitine chloride has been found to have a variety of biological activities. It has been found to increase fat burning, improve physical performance, and improve cognitive function. It has also been found to have beneficial effects on the cardiovascular system, including reducing cholesterol and triglyceride levels.
Biochemical and Physiological Effects
Palmitoyl-DL-carnitine chloride has been found to have a variety of biochemical and physiological effects. It has been found to increase energy production, modulate cell signaling pathways, and regulate gene expression. It has also been found to have beneficial effects on cell proliferation and differentiation.
実験室実験の利点と制限
The main advantage of using Palmitoyl-DL-carnitine chloride in lab experiments is its ability to modulate cell signaling pathways and regulate gene expression. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is not as effective as other compounds in increasing energy production and its effects on cell proliferation and differentiation are still not fully understood.
将来の方向性
The future of Palmitoyl-DL-carnitine chloride research includes further investigation into its effects on cell proliferation and differentiation, as well as its potential use as a therapeutic agent for metabolic disorders. It also has potential applications in the treatment of obesity, diabetes, and cardiovascular diseases. Additionally, further research into its effects on energy production and its ability to modulate cell signaling pathways could lead to new therapeutic agents for a variety of diseases.
生化学分析
Biochemical Properties
Palmitoyl-DL-carnitine chloride is an intermediate in mitochondrial fatty acid oxidation. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I and II, which are responsible for the conversion of palmitoyl-CoA to palmitoyl-DL-carnitine chloride and vice versa . This compound also affects the activity of protein kinase C, which plays a role in various cellular signaling pathways . Additionally, palmitoyl-DL-carnitine chloride has been shown to modify myocardial levels of high-energy phosphates and free fatty acids .
Cellular Effects
Palmitoyl-DL-carnitine chloride influences various cellular processes, including calcium mobilization, cell viability, and permeability of tight junctions . It has been observed to reduce the surface negative charge of erythrocytes and myocytes, which can affect cell signaling and function . In cancer cells, palmitoyl-DL-carnitine chloride has been used in combination therapies to enhance cellular uptake and inhibit angiogenesis . It also impacts endothelial and epithelial cells by reducing resistance and increasing permeability .
Molecular Mechanism
At the molecular level, palmitoyl-DL-carnitine chloride exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, which affects various signaling pathways . This compound also interacts with the carnitine-acylcarnitine translocase to facilitate the transport of fatty acids into the mitochondria . Additionally, palmitoyl-DL-carnitine chloride can modulate calcium signal transduction in endothelial cells, affecting intracellular calcium levels and related cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoyl-DL-carnitine chloride can change over time. Studies have shown that it can cause a reduction in calcium currents in dorsal root ganglion neurons via calcium-induced calcium release from intracellular stores . The stability and degradation of palmitoyl-DL-carnitine chloride in vitro and in vivo have been investigated, revealing its potential long-term effects on cellular function . It has also been observed to suppress calcium signal transduction in endothelial cells over time .
Dosage Effects in Animal Models
The effects of palmitoyl-DL-carnitine chloride vary with different dosages in animal models. At lower doses, it has been shown to reduce glucose production and improve glucose homeostasis . Higher doses can lead to toxic effects, such as reduced calcium currents and altered cellular functions . The compound’s impact on myocardial levels of high-energy phosphates and free fatty acids also varies with dosage .
Metabolic Pathways
Palmitoyl-DL-carnitine chloride is involved in the mitochondrial fatty acid oxidation pathway. It interacts with enzymes such as carnitine palmitoyltransferase I and II, which facilitate the transport of fatty acids into the mitochondria for β-oxidation . This process is essential for energy production and metabolic homeostasis. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells, palmitoyl-DL-carnitine chloride is transported into the mitochondria via the carnitine-acylcarnitine translocase . It affects the permeability of tight junctions in endothelial and epithelial cells, influencing its distribution within tissues . The compound’s interaction with transporters and binding proteins plays a crucial role in its localization and accumulation within cells .
Subcellular Localization
Palmitoyl-DL-carnitine chloride is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Its subcellular localization is influenced by post-translational modifications, such as palmitoylation, which can affect its activity and function . The compound’s targeting signals and interactions with specific compartments or organelles are essential for its role in cellular metabolism .
特性
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6865-14-1 | |
| Record name | Palmitoyl carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


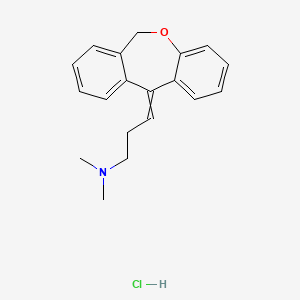
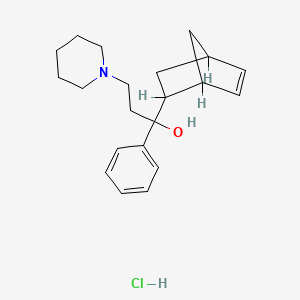

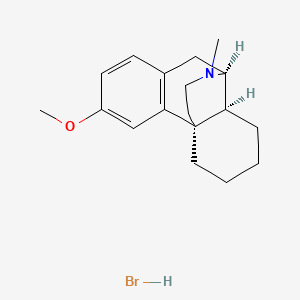
![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)
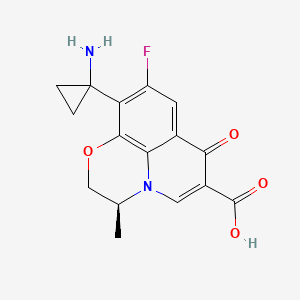
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)


